molecular formula C31H22FN3O3S2 B12036976 (5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12036976
M. Wt: 567.7 g/mol
InChI Key: FQQDNDWUBCPCLW-QRQIAZFYSA-N
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Description

(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazolidinone ring, and a fluorobenzyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 1-phenyl-3-methyl-1H-pyrazol-4-carbaldehyde in the presence of a base to form the corresponding pyrazole derivative. The final step involves the reaction of this pyrazole derivative with 2-furylmethylamine and 2-thioxo-1,3-thiazolidin-4-one under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorobenzyl group but has a different core structure.

    Disilane-bridged architectures: Contain silicon-silicon bonds and have different electronic properties.

Uniqueness

(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a pyrazole ring, a thiazolidinone ring, and a fluorobenzyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C31H22FN3O3S2

Molecular Weight

567.7 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H22FN3O3S2/c32-24-12-8-21(9-13-24)20-38-26-14-10-22(11-15-26)29-23(18-35(33-29)25-5-2-1-3-6-25)17-28-30(36)34(31(39)40-28)19-27-7-4-16-37-27/h1-18H,19-20H2/b28-17-

InChI Key

FQQDNDWUBCPCLW-QRQIAZFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/C=C\5/C(=O)N(C(=S)S5)CC6=CC=CO6

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C=C5C(=O)N(C(=S)S5)CC6=CC=CO6

Origin of Product

United States

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